molecular formula C14H10N2O2 B2396896 N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide CAS No. 2097860-84-7

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide

Cat. No. B2396896
CAS RN: 2097860-84-7
M. Wt: 238.246
InChI Key: BGLSWFJZQFPARW-UHFFFAOYSA-N
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Description

“N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, one study describes the synthesis of a similar compound, where sodium hydroxide and 5-chloro-valeryl chloride were used in the reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a 2-oxo-1,2-dihydropyridine ring, which can have a variety of alkyl, aryl, and heteroaryl groups as N1-substituents . The presence of a carboxylic group has also been confirmed by a shift of carbonyl stretching frequency in the FTIR spectrum .


Chemical Reactions Analysis

The compound has been found to display dramatically improved metabolic stability. The N1-substituent on the 2-oxo-1,2-dihydropyridine ring can be a variety of alkyl, aryl, and heteroaryl groups, but among them, 2-pyridyl provided much enhanced Caco-2 permeability, attributed to its ability to form intramolecular hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, include a melting point of >199°C (dec.), a predicted boiling point of 625.0±55.0 °C, and a density of 1.267 .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, a similar compound, perampanel, has been found to inhibit α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-induced increases in intracellular free Ca .

properties

IUPAC Name

N-[4-(2-oxopyridin-1-yl)phenyl]prop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-2-13(17)15-11-6-8-12(9-7-11)16-10-4-3-5-14(16)18/h1,3-10H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLSWFJZQFPARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1=CC=C(C=C1)N2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide

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